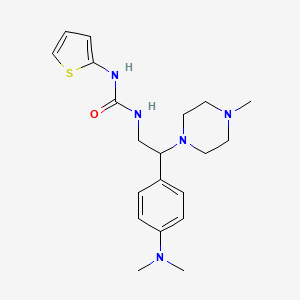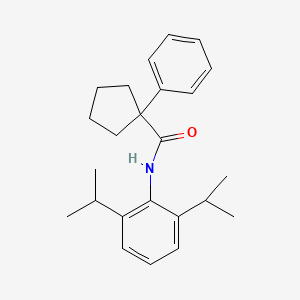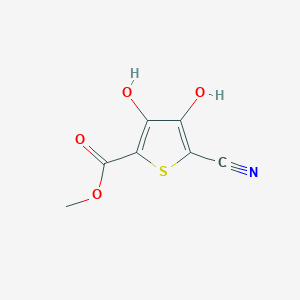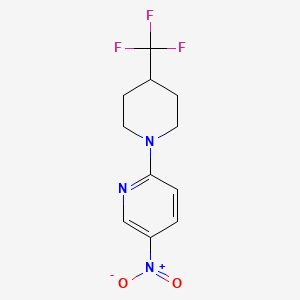![molecular formula C19H13ClF3N5O B2882747 3-(4-chlorobenzyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892476-16-3](/img/structure/B2882747.png)
3-(4-chlorobenzyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorobenzyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C19H13ClF3N5O and its molecular weight is 419.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in synthetic chemistry has led to the development of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrimido[1,6-b][1,2,4]-triazine derivatives, showcasing the versatility of triazolopyrimidinones in forming heteroaromatic compounds with potential biological activities (El-Agrody et al., 2001). Further studies have elucidated the structure of isomeric triazolopyrimidinones, contributing to a better understanding of their chemical behavior and potential for further functionalization (Reiter, Pongó, & Dyortsák, 1987).
Potential Therapeutic Applications
Several compounds, including benzo[6,7]cyclohepta[1,2‐d]triazolo[4,3‐a]pyrimidines, have been synthesized and screened for their biological activities, such as inhibition of 5α‐reductase, suggesting potential applications in treating conditions like androgenetic alopecia or prostate enlargement (Farghaly et al., 2012). Additionally, new fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives have been synthesized, indicating the broad applicability of this core structure in creating compounds with possible antimicrobial or anticancer properties (Nagaraju et al., 2013).
Methodological Advancements
Research has also focused on developing new synthetic methodologies, such as using thiamine hydrochloride as a promoter for the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives in water, showcasing the move towards more environmentally friendly synthetic approaches (Liu, Lei, & Hu, 2012).
Antimicrobial and Antitumor Evaluation
The antimicrobial and antitumor evaluation of newly synthesized compounds, such as 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines, has provided insight into their potential use as therapeutic agents against various bacterial and fungal strains, as well as cancer cell lines, demonstrating the significant biological activity of these compounds (Prasanna Kumara et al., 2013).
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N5O/c20-15-7-3-13(4-8-15)10-28-17-16(25-26-28)18(29)27(11-24-17)9-12-1-5-14(6-2-12)19(21,22)23/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJOYXCZHMTMIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2882664.png)

![2-(3,4-dimethoxyphenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2882666.png)

![5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2882671.png)

![3,4,5-trimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2882674.png)
![N-(3,4-dimethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2882677.png)
![6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2882678.png)




![3-(4-ethylphenyl)-8-fluoro-N-((tetrahydrofuran-2-yl)methyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2882687.png)